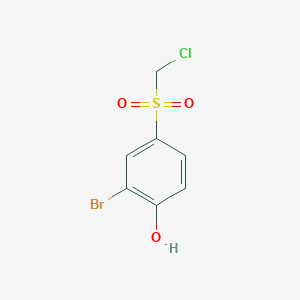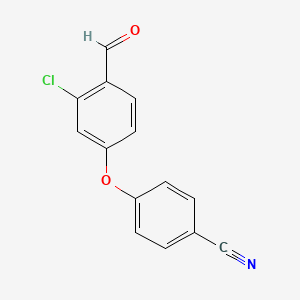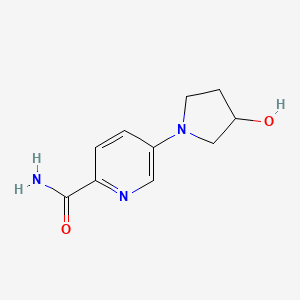
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide is a compound that features a pyrrolidine ring attached to a picolinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and amide functional groups in its structure allows for diverse chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide typically involves the reaction of picolinamide with a hydroxypyrrolidine derivative. One common method includes the condensation of picolinamide with 3-hydroxypyrrolidine under specific conditions to form the desired product . The reaction is often catalyzed by a suitable base and carried out in an organic solvent such as n-octane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: Compounds like pyrrolidinone share a similar pyrrolidine ring structure.
Picolinamide Derivatives: Compounds with variations in the substituents on the picolinamide moiety.
Uniqueness
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide is unique due to the combination of the hydroxyl group on the pyrrolidine ring and the amide group on the picolinamide moiety. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-10(15)9-2-1-7(5-12-9)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2,(H2,11,15) |
InChI Key |
VQDXDZFDDBOKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
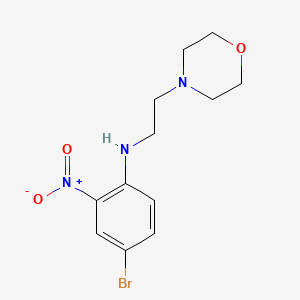
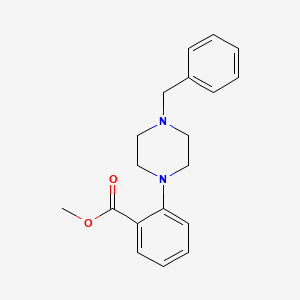
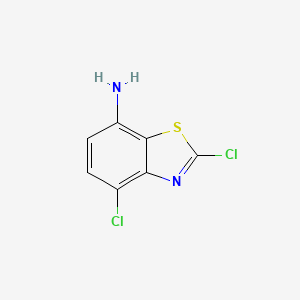
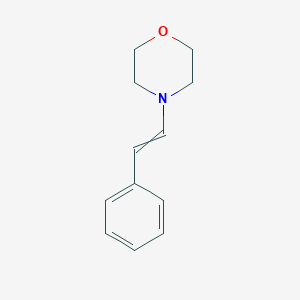
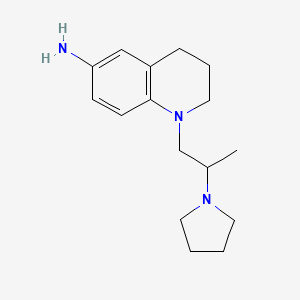
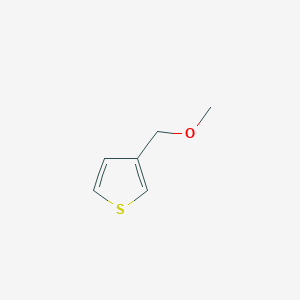
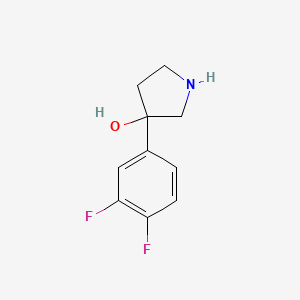
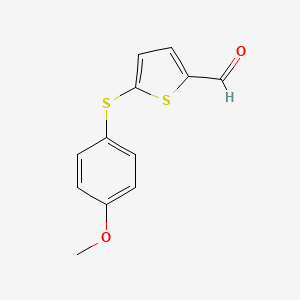
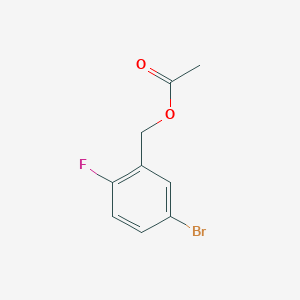
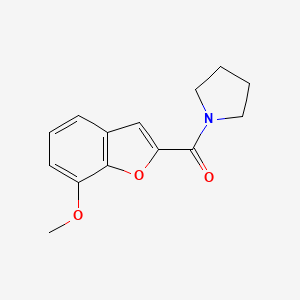
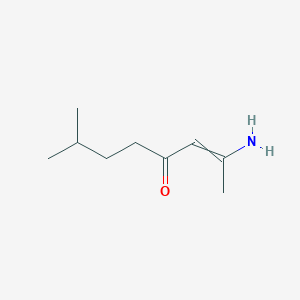
![N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8607352.png)
